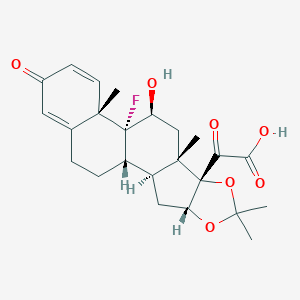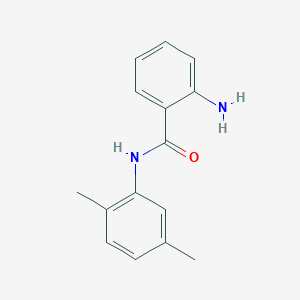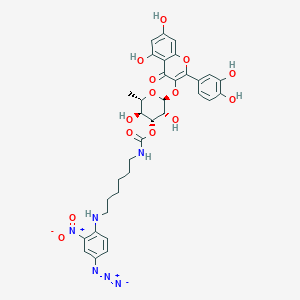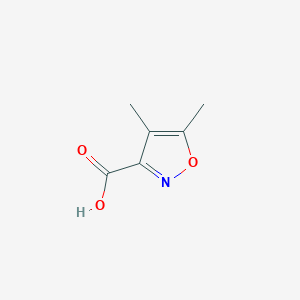
Ceratamine B
Overview
Description
Ceratamine B is a heterocyclic alkaloid . It was identified in a screen for compounds that arrest cells in mitosis . It has been isolated from the marine sponge Pseudoceratina sp . The molecular formula of Ceratamine B is C16H14Br2N4O2 .
Synthesis Analysis
The total synthesis of Ceratamine B has been reported . The synthetic route is high-yielding and operationally efficient . It involved a Beckmann rearrangement to form an azepine ring precursor, a Knoevenagel condensation to install the benzylic side chain, and an effective imidazole annulation onto an alpha-aminoketone precursor with a protected S-methylisothiourea . Final dehydrogenation proved remarkably facile using IBX .Molecular Structure Analysis
Ceratamine B has a simple structure with no chiral centers . This makes it distinct from other microtubule-stabilizing agents, which are often structurally very complex .Chemical Reactions Analysis
Ceratamine B has been found to directly stimulate microtubule polymerization in the absence of microtubule-associated proteins . It does not compete with paclitaxel for binding to microtubules in vitro .Scientific Research Applications
Antimitotic Agent
Ceratamine B, along with Ceratamine A, are heterocyclic alkaloids that have been identified as microtubule-stabilizing antimitotic agents . They have been found to arrest cells in mitosis, which is a type of cell division .
Cancer Research
In cancer research, Ceratamine B has been found to have significant effects. Treatment of breast carcinoma MCF-7 cells with Ceratamines causes a concentration-dependent block of cell cycle progression exclusively at mitosis . This makes them potential candidates for cancer therapy.
Microtubule Polymerization
Ceratamine B directly stimulates microtubule polymerization in the absence of microtubule-associated proteins . This is significant as it shows that Ceratamine B can affect the structure and function of cells.
Drug Development
Due to their simple structures with no chiral centers, Ceratamines are considered attractive drug leads . Their unique properties and effects on cells make them potential candidates for the development of new drugs.
Neurodegenerative Diseases
While the specific role of Ceratamine B in neurodegenerative diseases is not mentioned, it’s worth noting that similar compounds have been studied for their potential applications in neurodegenerative diseases like Parkinson’s and Huntington’s disease .
Diabetes and Osteoarthritis
Again, while not specifically mentioned for Ceratamine B, similar compounds have been studied for their potential benefits in conditions like diabetes and osteoarthritis .
Mechanism of Action
Target of Action
Ceratamine B is a heterocyclic alkaloid that primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Ceratamine B interacts with its target by directly stimulating microtubule polymerization . This interaction results in a dense perinuclear microtubule network in interphase cells and multiple pillar-like tubulin structures in mitotic cells .
Biochemical Pathways
The primary biochemical pathway affected by Ceratamine B is the microtubule dynamics . By stabilizing microtubules, Ceratamine B disrupts their normal dynamics, leading to a block in cell cycle progression, specifically at mitosis . This disruption can ultimately lead to cell death, especially in highly proliferative cells like cancer cells .
Pharmacokinetics
These studies involved incubating the compound within rat and human liver microsomes . The initial analysis was performed in a qualitative manner with LC-MS/MS techniques used for structure elucidation .
Result of Action
The molecular and cellular effects of Ceratamine B’s action are primarily observed as changes in cell cycle progression. Treatment of breast carcinoma MCF-7 cells with Ceratamine B causes a concentration-dependent block of cell cycle progression exclusively at mitosis . This block in cell cycle progression can lead to cell death, particularly in cancer cells .
Action Environment
properties
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXBUZDPZIHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458581 | |
| Record name | Ceratamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceratamine B | |
CAS RN |
634151-16-9 | |
| Record name | Ceratamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the metabolism of Ceratamine B in humans and rats?
A2: Studies utilizing liver microsomes show that Ceratamine B undergoes phase I metabolism in both rats and humans, primarily through N- and O-dealkylations [, ]. While both species exhibit similar metabolic pathways, the major metabolites differ. In rat liver microsomes, the aminoimidazole moiety is the primary site of metabolism, while the dibrominated aromatic ring is the preferred site in human liver microsomes []. Interestingly, Ceratamine B demonstrates higher stability in human liver microsomes compared to rat liver microsomes [].
Q2: What is the significance of the structural simplicity of Ceratamine B in the context of drug development?
A3: Ceratamine B, unlike many other microtubule-stabilizing agents, possesses a remarkably simple structure devoid of chiral centers []. This inherent structural simplicity offers a significant advantage in drug development. It potentially translates to less complex synthesis pathways, easier characterization, and potentially reduced manufacturing costs. Furthermore, this simplicity can be advantageous for structure-activity relationship (SAR) studies, allowing for more straightforward modifications to optimize its pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)






![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)




